molecular formula C24H20N2O3 B15121848 (2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B15121848
M. Wt: 384.4 g/mol
InChI Key: SMCUPTQPVYAPAF-UHFFFAOYSA-N
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Description

(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a methoxyphenyl and a methylphenyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 3-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable chromene precursor under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is formed. Post-reaction, the compound is purified using methods like recrystallization or column chromatography to achieve the required purity for further applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, often under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized chromene derivatives, reduced amine derivatives, and various substituted chromene compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. It may inhibit the activity of certain enzymes, leading to reduced inflammation and oxidative damage. Additionally, it can modulate signaling pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and biological activity.

    tert-Butylamine: An aliphatic amine with different chemical properties and applications.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis, with distinct functional groups and reactivity.

Uniqueness

(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its chromene core structure combined with methoxyphenyl and methylphenyl groups. This unique combination imparts specific biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(3-methylphenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C24H20N2O3/c1-16-6-5-8-19(14-16)26-24-21(15-17-7-3-4-9-22(17)29-24)23(27)25-18-10-12-20(28-2)13-11-18/h3-15H,1-2H3,(H,25,27)

InChI Key

SMCUPTQPVYAPAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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